molecular formula C130H181Cl2N9NaO37 B12390923 Teicoplanin (sodium)

Teicoplanin (sodium)

Cat. No.: B12390923
M. Wt: 2555.8 g/mol
InChI Key: KRUKJDHGYCNLLH-FWISXHNISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthetic pathway involves the fermentation of this microorganism, followed by extraction and purification processes. The compound consists of a mixture of several closely related molecular species, each with a linear hepta-peptide structure that includes chlorinated hydroxytyrosine units, substituted phenyl-glycine units, and an acyl-glucosamine unit .

Industrial Production Methods

Industrial production of teicoplanin involves large-scale fermentation processes using Actinoplanes teichomyceticus. The fermentation broth is subjected to various purification steps, including filtration, chromatography, and crystallization, to isolate and purify the active compound .

Chemical Reactions Analysis

Types of Reactions

Teicoplanin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of teicoplanin, each with potentially different biological activities and properties .

Scientific Research Applications

Teicoplanin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycopeptide antibiotics and their interactions with bacterial cell walls.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.

    Industry: Applied in the development of new formulations and delivery systems for antibiotics

Comparison with Similar Compounds

Teicoplanin is often compared to other glycopeptide antibiotics, such as vancomycin. While both compounds share a similar mechanism of action, teicoplanin has several unique features:

List of Similar Compounds

Properties

Molecular Formula

C130H181Cl2N9NaO37

Molecular Weight

2555.8 g/mol

InChI

InChI=1S/C78H79Cl2N9O32.2C11H22O.2C10H20O.C10H18O.Na/c1-25(93)83-58-64(102)61(99)49(23-91)118-77(58)120-67-29-5-9-43(38(80)15-29)115-47-18-31-17-46(68(47)121-76-53(82)63(101)60(98)48(22-90)117-76)114-42-8-2-26(10-37(42)79)11-39-69(105)85-55(30-12-32(94)19-34(13-30)113-44-16-27(3-7-41(44)97)52(81)70(106)84-39)72(108)87-56(31)73(109)86-54-28-4-6-40(96)35(14-28)51-36(57(75(111)112)88-74(110)59(67)89-71(54)107)20-33(95)21-45(51)116-78-66(104)65(103)62(100)50(24-92)119-78;1-11(2)9-7-5-3-4-6-8-10-12;1-3-11(2)9-7-5-4-6-8-10-12;1-10(2)8-6-4-3-5-7-9-11;2*1-2-3-4-5-6-7-8-9-10-11;/h2-10,12-21,39,48-50,52-67,76-78,90-92,94-104H,11,22-24,81-82H2,1H3,(H,83,93)(H,84,106)(H,85,105)(H,86,109)(H,87,108)(H,88,110)(H,89,107)(H,111,112);2*10-11H,3-9H2,1-2H3;9-10H,3-8H2,1-2H3;10H,2-9H2,1H3;6-7,10H,2-5,8-9H2,1H3;/b;;;;;7-6+;/t39-,48+,49+,50+,52+,53+,54-,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65-,66-,67+,76-,77-,78-;;;;;;/m0....../s1

InChI Key

KRUKJDHGYCNLLH-FWISXHNISA-N

Isomeric SMILES

CCCCCCCCCC=O.CCCCC/C=C/CCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)OC1=C(C=C(C[C@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na]

Canonical SMILES

CCCCCCCCCC=O.CCCCCC=CCCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)N)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na]

Origin of Product

United States

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